

Physical and chemical properties of cinnamyl valerate

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Compound of Interest

Compound Name: Cinnamyl valerate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cinnamyl Valerate**

For Researchers, Scientists, and Drug Development Professionals

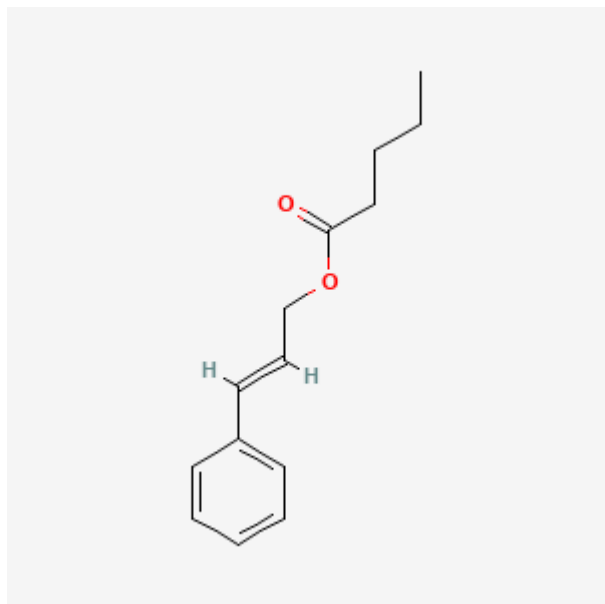
Abstract

Cinnamyl valerate is an ester recognized for its characteristic fragrance and flavor profile. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and property determination, and its primary applications. The information is curated for professionals in research, scientific, and drug development fields to serve as a foundational reference. All quantitative data is presented in clear tabular formats, and key processes are visualized to facilitate understanding.

Chemical Identity

- IUPAC Name: [(E)-3-phenylprop-2-enyl] pentanoate
- Synonyms: Cinnamyl pentanoate, Pentanoic acid 3-phenyl-2-propenyl ester[1]
- CAS Number: 10482-65-2[2]
- Molecular Formula: C₁₄H₁₈O₂[2]
- Molecular Weight: 218.29 g/mol [2]

- Chemical Structure:



Physical Properties

Cinnamyl valerate is a colorless liquid with a delicately floral and rosy odor.^[3] Its key physical properties are summarized below.

Property	Value	Source(s)
Boiling Point	328.8 °C (at 760 mmHg)	[1][2]
Density	1.008 g/cm ³	[1][2]
Flash Point	131.67 °C (269.00 °F)	[4]
Water Solubility	Insoluble (estimated at 7.167 mg/L at 25°C)	[4]
Solubility in Other Solvents	Soluble in alcohol and oils.	[5]
logP (Octanol-Water Partition Coefficient)	4.212 - 4.32 (estimated)	[4]

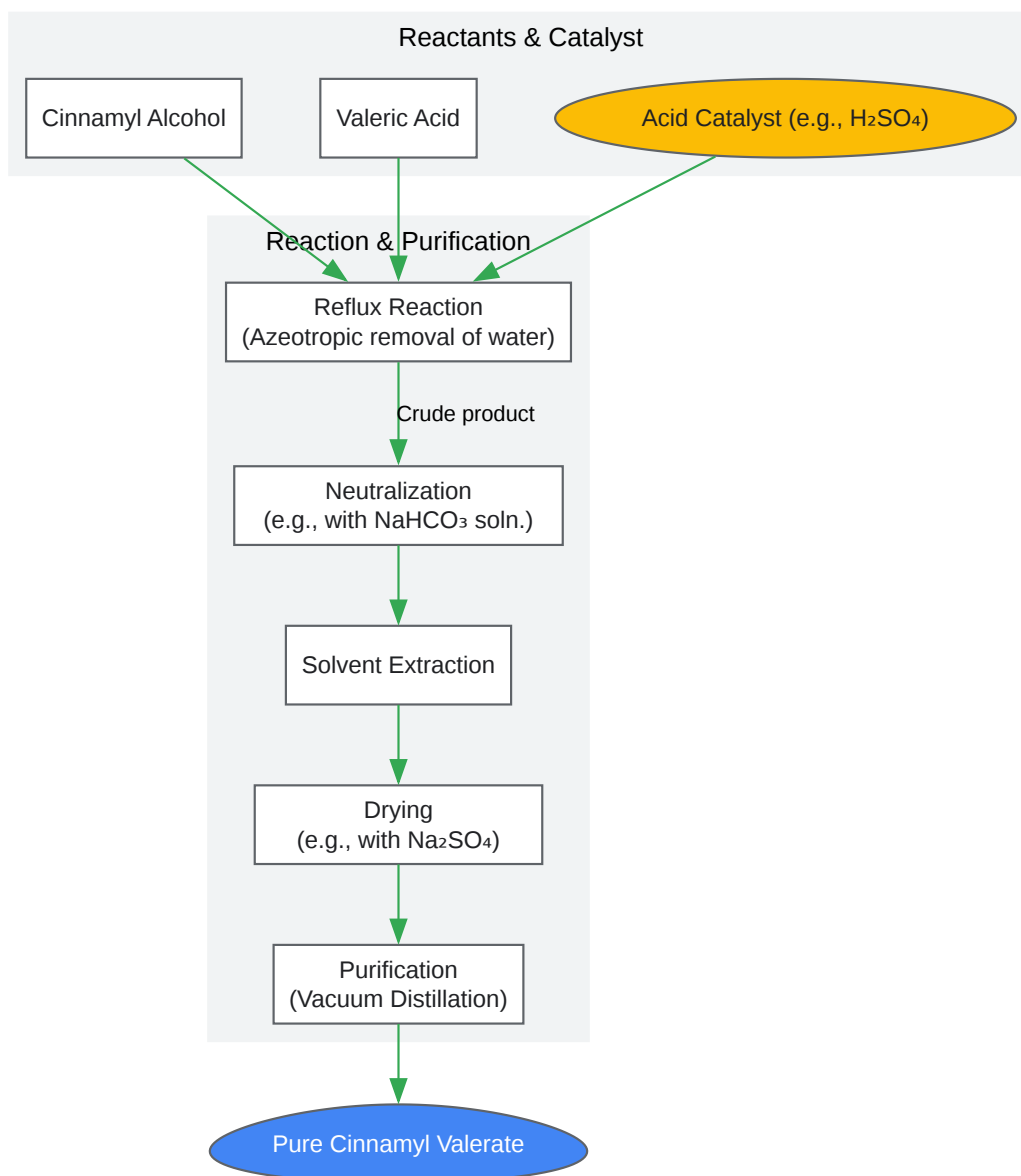
Chemical Properties and Synthesis

Cinnamyl valerate is an ester, typically synthesized through the direct esterification of cinnamyl alcohol with valeric acid.^[3] This reaction is an acid-catalyzed condensation, commonly known as Fischer esterification.

Synthesis Workflow

The general workflow for the synthesis of **cinnamyl valerate** via Fischer esterification is outlined below.

Workflow for Cinnamyl Valerate Synthesis

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **cinnamyl valerate**.

Spectroscopic Data (Predicted)

While specific, experimentally derived spectra for **cinnamyl valerate** are not readily available in public databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds like cinnamyl acetate and cinnamyl isovalerate.^{[6][7][8]}

- ¹H NMR: Expected signals would include those for the aromatic protons of the phenyl group (approx. 7.2-7.5 ppm), the vinyl protons of the propenyl group (approx. 6.2-6.7 ppm), the methylene protons adjacent to the ester oxygen (approx. 4.7 ppm), and the aliphatic protons of the valerate chain (approx. 0.9-2.4 ppm).
- ¹³C NMR: Key signals would be anticipated for the carbonyl carbon of the ester (approx. 170-175 ppm), carbons of the aromatic ring (approx. 125-140 ppm), vinylic carbons (approx. 120-135 ppm), the methylene carbon attached to the ester oxygen (approx. 65 ppm), and the aliphatic carbons of the valerate group (approx. 13-35 ppm).
- IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester (strong, approx. 1735-1750 cm⁻¹), C-O stretch (approx. 1150-1250 cm⁻¹), C=C stretch of the alkene and aromatic ring (approx. 1600-1680 cm⁻¹), and C-H stretches for both aromatic and aliphatic protons.

Experimental Protocols

Synthesis of Cinnamyl Valerate (General Protocol)

This protocol is a generalized procedure for Fischer esterification.^{[5][9]}

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of cinnamyl alcohol and valeric acid in a suitable solvent (e.g., toluene).
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- **Reflux:** Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

- **Monitoring:** Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- **Drying and Purification:** Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude **cinnamyl valerate** can then be purified by vacuum distillation.

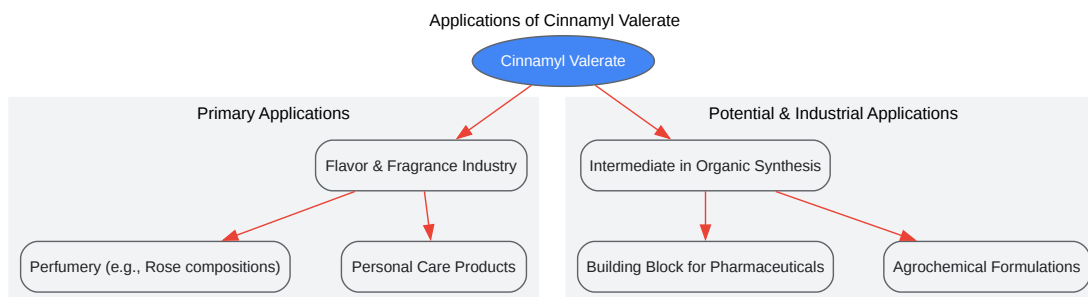
Determination of Physical Properties

- **Boiling Point Measurement (Micro-Boiling Point Method):**
 - Place a small amount of the liquid sample into a small test tube or capillary tube.
 - Invert a smaller, sealed-end capillary tube into the sample.
 - Attach the sample tube to a thermometer and heat it in a Thiele tube containing mineral oil.[\[10\]](#)
 - Heat until a rapid and continuous stream of bubbles emerges from the inverted capillary.
 - Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[\[10\]](#)
- **Density Measurement (Pycnometer Method):**
 - Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).
 - Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and equilibrate to a specific temperature (e.g., 25°C).
 - Weigh the filled pycnometer.
 - The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[\[11\]](#)[\[12\]](#)

- Solubility Determination:
 - To a small test tube, add approximately 0.1 g or 0.2 mL of **cinnamyl valerate**.
 - Add 3 mL of the solvent (e.g., water, ethanol) in portions, shaking vigorously after each addition.[\[13\]](#)
 - Observe whether a homogeneous solution forms (soluble) or if distinct layers/phases remain (insoluble). For water solubility, the solution's pH can be checked with litmus paper to identify any acidic or basic properties.[\[14\]](#)[\[15\]](#)

Applications

Cinnamyl valerate's primary applications stem from its pleasant aroma. It is utilized across several industries, with potential for broader use.[\[2\]](#)



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Caption: Key application areas for **cinnamyl valerate**.

Biological Activity

Currently, there is limited specific research available in public literature detailing the biological activities or signaling pathways of **cinnamyl valerate**. Its use is predominantly in non-biological, industrial applications. However, related compounds, such as other cinnamic acid derivatives, have been investigated for antimicrobial and other biological activities, suggesting a potential area for future research.^{[16][17]}

Safety and Handling

- **Handling:** Wear protective gloves, safety goggles, and appropriate clothing. Avoid direct contact with skin and inhalation of vapors.^[2]
- **Storage:** Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from heat, direct sunlight, and strong oxidizing agents.^[2]
- **Spills:** In case of a spill, use an inert absorbent material for containment and dispose of it according to local regulations.^[2]
- **First Aid:** In case of skin or eye contact, rinse the affected area with water immediately. Seek medical attention if irritation persists.^[2]

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS).

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